molecular formula C10H10 B089562 1,4-Divinylbenzene CAS No. 105-06-6

1,4-Divinylbenzene

Cat. No.: B089562
CAS No.: 105-06-6
M. Wt: 130.19 g/mol
InChI Key: WEERVPDNCOGWJF-UHFFFAOYSA-N
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Description

1,4-Divinylbenzene: is an organic compound with the chemical formula C10H10 . It consists of a benzene ring with two vinyl groups attached at the 1 and 4 positions. This compound is a colorless liquid that is primarily used in the production of cross-linked polymers. It is related to styrene (vinylbenzene) by the addition of a second vinyl group .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Divinylbenzene is typically synthesized through the dehydrogenation of diethylbenzene. The reaction can be represented as follows:

C6H4(C2H5)2C6H4(C2H3)2+2H2C_6H_4(C_2H_5)_2 \rightarrow C_6H_4(C_2H_3)_2 + 2H_2 C6​H4​(C2​H5​)2​→C6​H4​(C2​H3​)2​+2H2​

This process involves heating diethylbenzene in the presence of a dehydrogenation catalyst .

Industrial Production Methods: In industrial settings, this compound is produced as a mixture with its isomers, 1,2-divinylbenzene and 1,3-divinylbenzene. The mixture is then separated using distillation techniques to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 1,4-Divinylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Polymer Synthesis

Cross-Linking Agent:
1,4-Divinylbenzene is primarily used as a cross-linking agent in the synthesis of polymers. It enhances the mechanical properties and thermal stability of polymeric materials. For instance, DVB is commonly employed in the production of polystyrene-based resins, which are utilized in various applications including coatings, adhesives, and composites .

Case Study:
A study demonstrated the use of DVB in the synthesis of hyper-crosslinked polystyrene microspheres. These microspheres exhibited enhanced adsorption properties for hazardous dyes from wastewater, highlighting DVB's role in environmental applications .

Drug Development

Building Block for Pharmaceuticals:
DVB serves as a building block for synthesizing various pharmaceutical compounds. Its reactivity allows it to participate in polymerization reactions that create drug delivery systems with controlled release properties.

Case Study:
Research involving Carbopol polymers combined with DVB showed improved mechanical strength and controlled release rates for dextromethorphan hydrobromide matrix tablets. The study indicated that using DVB in polymer formulations could enhance drug stability and efficacy .

Analytical Chemistry

Sorbent Material:
Hydrophilic divinylbenzene has emerged as an effective sorbent for active sampling of analytes from aqueous matrices. Its ability to interact with a wide range of organic contaminants makes it valuable for environmental monitoring.

Data Table: Sorption Properties of Hydrophilic DVB

Contaminant TypeLog P RangeSorption Mechanism
Polar Compounds< 4Physisorption
Nonpolar Compounds> 4Multiple hydrogen bonding

This table summarizes the sorption characteristics of hydrophilic DVB, demonstrating its effectiveness in capturing both polar and nonpolar compounds .

Material Science

Polymer Nanocomposites:
DVB is utilized in creating polymer nanocomposites that incorporate nanoparticles for enhanced properties such as conductivity and thermal stability. The incorporation of DVB allows for better dispersion of nanoparticles within the polymer matrix.

Case Study:
A recent study explored the use of DVB in developing conductive polymer nanocomposites that exhibited improved electrical properties due to the uniform distribution of carbon nanotubes within the polymer matrix .

Environmental Applications

Wastewater Treatment:
The application of DVB in wastewater treatment processes has gained attention due to its ability to form cross-linked networks that can adsorb pollutants effectively.

Case Study:
Research indicated that DVB-based materials could significantly reduce dye concentrations in wastewater, showcasing their potential for environmental remediation efforts .

Mechanism of Action

The primary mechanism of action of 1,4-divinylbenzene involves its ability to undergo polymerization and form cross-linked structures. This process is initiated by radical initiators, which generate free radicals that react with the vinyl groups on the benzene ring. The resulting cross-linked polymers have enhanced mechanical and thermal properties, making them suitable for various applications .

Comparison with Similar Compounds

  • 1,2-Divinylbenzene
  • 1,3-Divinylbenzene
  • Styrene (Vinylbenzene)

Comparison: 1,4-Divinylbenzene is unique due to its symmetrical structure, which allows for more uniform cross-linking compared to its isomers. This results in polymers with more consistent properties. In contrast, 1,2-divinylbenzene and 1,3-divinylbenzene have different substitution patterns, leading to variations in the properties of the resulting polymers .

Biological Activity

1,4-Divinylbenzene (DVB) is an aromatic compound widely utilized in polymer chemistry, particularly in the synthesis of cross-linked polymers. Its unique structure, featuring two vinyl groups attached to a benzene ring, allows it to participate in various chemical reactions, making it valuable in applications ranging from plastics to biomedical materials. This article focuses on the biological activity of this compound, emphasizing its toxicological effects, potential carcinogenicity, and applications in antimicrobial materials.

Acute and Chronic Toxicity

Research indicates that exposure to this compound can lead to significant health effects. A study involving F344/N rats and B6C3F1 mice assessed the compound's inhalation toxicity over extended periods. Key findings include:

  • Body Weight Changes : In rats exposed to high concentrations (400 ppm), significant decreases in body weight were observed. Males showed increased relative kidney and liver weights compared to controls .
  • Histopathological Changes : Notable incidences of degeneration and hyperplasia of the olfactory epithelium were reported in both species at elevated exposure levels. Additionally, chronic inflammation was noted in the lungs of high-exposure male rats .
  • Carcinogenic Potential : The study concluded equivocal evidence of carcinogenic activity in male rats based on kidney tumors and glial tumors in the brain, while no such evidence was found in female rats or male mice .

Case Studies

A recent investigation into the antibacterial properties of a polymer derived from eugenol and divinylbenzene demonstrated promising results. The synthesized nitrated copolyeugenol-divinylbenzene (PEDVB-NO2) exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus. The study highlighted:

  • Synthesis Method : PEDVB-NO2 was created through cationic polymerization followed by nitration, achieving a nitration degree of 45.58% .
  • Antibacterial Efficacy : The coated fabric displayed effective antibacterial properties even after 30 laundering cycles, indicating durability and potential for practical applications in textiles .

Polymerization Effects

The biological activity of this compound is closely linked to its role in polymerization processes. It has been shown that varying concentrations of DVB affect the kinetics of graft polymerization with styrene:

  • Low Concentrations : At low concentrations (below 0.5 vol.%), DVB enhances the rate of graft polymerization due to increased chain mobility .
  • High Concentrations : Conversely, at higher concentrations, a decrease in polymerization rate is observed due to reduced diffusion rates within the cross-linked network .

Antimicrobial Properties

The incorporation of DVB into polymer matrices has been explored for its potential to enhance antimicrobial properties. The modification of natural compounds like eugenol into functionalized polymers can significantly improve their effectiveness against microbial strains.

Table 1: Toxicological Effects of this compound

Study TypeOrganismExposure DurationKey Findings
Acute InhalationRats14 daysSignificant body weight loss at 400 ppm
Chronic InhalationMice105 weeksEquivocal evidence of carcinogenicity
Antibacterial StudyCotton FabricN/AEffective against E. coli and S. aureus post-laundering

Q & A

Basic Research Questions

Q. What role does 1,4-divinylbenzene play in enhancing the mechanical properties of polystyrene?

Methodological Answer: When added in small amounts (1–3 wt%) during the free-radical polymerization of styrene, 1,4-DVB acts as a crosslinking agent. Its two vinyl groups form covalent bonds between adjacent polymer chains, creating a three-dimensional network. This crosslinking improves tensile strength and solvent resistance. Experimental studies demonstrate that even 1% 1,4-DVB reduces solubility in organic solvents like toluene due to restricted chain mobility. Kinetic data suggest that the pendant vinyl groups in 1,4-DVB exhibit reduced reactivity compared to monomeric vinyl groups, necessitating optimized initiator concentrations (e.g., AIBN) to balance crosslinking efficiency and gelation .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Handling 1,4-DVB requires strict adherence to safety data sheet (SDS) guidelines. Key protocols include:

  • Use of closed systems or local exhaust ventilation to prevent inhalation.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Immediate access to emergency showers and eyewash stations.
  • Storage in inert atmospheres (e.g., under nitrogen) at temperatures below 25°C to inhibit premature polymerization. Toxicity studies emphasize avoiding skin contact due to potential sensitization and ensuring proper waste disposal via approved chemical channels .

Advanced Research Questions

Q. How do cyclization reactions influence the crosslinking efficiency of this compound during polymerization?

Methodological Answer: Cyclization competes with intermolecular crosslinking in free-radical polymerization. Kinetic modeling of 1,4-DVB in toluene (<5% w/v) reveals that 30–60% of pendant vinyl groups form intramolecular cycles, reducing crosslink density. The reactivity ratio of pendant to monomeric vinyl groups is 10⁻²–10⁻³, necessitating high initiator concentrations (e.g., 0.1–1.0 mol%) to drive intermolecular reactions. Gelation analysis via the critical exponent γ (≈1.7) indicates non-mean-field behavior near the gel point, suggesting fractal-like network formation. Ultrasonic degradation studies corroborate reduced mechanical stability in highly cyclized polymers .

Q. What advanced synthesis techniques enable precise control over 1,4-DVB-based microgel architectures?

Methodological Answer: Anionic dispersion polymerization in n-heptane at 50°C allows tailored microgel synthesis. Using poly(tert-butylstyrene) (PtBS) as a steric stabilizer and initiator, microgel nuclei form at critical micelle concentrations (CMCs) of PtBS-block-poly(4-vinylstyrene). Key parameters:

  • PtBS chain length: Longer chains (e.g., Mₙ > 10 kDa) reduce intrinsic viscosity ([η]) by 30–50% due to surface crowding.
  • 1,4-DVB concentration: Above 30–35 mol%, microgels transition to macrogels via interparticle crosslinking. Light scattering and viscosimetry confirm solvated PtBS chains pack densely on nuclei surfaces, enabling applications in stimuli-responsive materials .

Q. How do theoretical models explain the electronic structure and reactivity of this compound?

Methodological Answer: Hückel molecular orbital (HMO) theory predicts the electronic structure of 1,4-DVB by analyzing π-orbital interactions. Comparative studies with 2-phenylbutadiene reveal distinct resonance stabilization due to conjugation between the benzene ring and vinyl groups. Density functional theory (DFT) calculations highlight reduced electron density at the vinyl termini, increasing susceptibility to radical attack during polymerization. These models guide monomer design for tailored reactivity in copolymer systems .

Q. What statistical approaches are critical for analyzing polymerization kinetics of this compound?

Methodological Answer: Nonlinear regression analysis of time-resolved conversion data employs:

  • R² > 0.98 and Fisher-Snedecor F-statistics > 100 to validate kinetic models.
  • Confidence intervals for rate constants (k₁) derived from t-distributions (|t| > 1.96 for p < 0.05). For reversible reactions, the Bodenstein approximation simplifies rate equations by assuming quasi-steady-state intermediates. Case studies using styrene-1,4-DVB copolymers demonstrate 95% prediction accuracy for gelation thresholds .

Q. Methodological Insights from Key Studies

ParameterExperimental RangeImpact on Polymer PropertiesReference
1,4-DVB Concentration1–3 wt% (styrene systems)↑ Crosslink density, ↓ solubility
Cyclization Fraction30–60% (free-radical systems)↓ Network homogeneity, ↑ chain loops
PtBS Chain Length5–20 kDa (anionic systems)↓ Microgel viscosity, ↑ colloidal stability
Reactivity Ratio (pendant:monomeric)10⁻²–10⁻³Requires high initiator concentrations

Properties

IUPAC Name

1,4-bis(ethenyl)benzene
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InChI

InChI=1S/C10H10/c1-3-9-5-7-10(4-2)8-6-9/h3-8H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEERVPDNCOGWJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C10H10
Source PubChem
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Related CAS

25989-95-1
Record name Benzene, 1,4-diethenyl-, homopolymer
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DSSTOX Substance ID

DTXSID2033863
Record name 1,4-Divinylbenzene
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Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

105-06-6
Record name p-Divinylbenzene
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Record name 1,4-Diethenylbenzene
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Record name Benzene, 1,4-diethenyl-
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Record name 1,4-Divinylbenzene
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Record name 1,4-divinylbenzene
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Record name P-DIVINYLBENZENE
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Synthesis routes and methods I

Procedure details

Simultaneously, the p-divinylbenzene is distilled from dibutylmagnesium into a clean, flamed and purged valved burette and then diluted by vacuum distillation of 2 times its volume of dry benzene from the stock benzene with n-butyllithium. Next, a clean, flamed and purged, 3-neck, 300 mL reactor flask is fitted with a magnetic stirrer and rubber septum separated from the flask by an in-line, straight-through- bore teflon valve. The burette containing the p-divinylbenzene and benzene is padded with dry argon from the vacuum/argon manifold, the valve is closed and the burette is transferred to the 300 mL reactor flask which is subsequently evacuated and filled with argon several times. Then, about 100 mL benzene is distilled into the reactor flask from the stock benzene/n-butyllithium solution. To the dry benzene in the reactor flask, 0.5 mmoles (0.5 mL of 1.0M solution) of n-butyllithium in hexane is added via gas-tight syringe through the rubber septum and straight-bore valve. After stirring, the reactor flask is cooled to -400° C. and 0.32 mL of the p-divinylbenzene/benzene solution is added dropwise from the burette to give a ratio of p-divinylbenzene to Li+ of 1.5 which produces the micro-particle with the living lithium carbanion initiation sites as indicated by the red-orange color.
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Synthesis routes and methods II

Procedure details

(Styrylethyl)-trichlorosilane is first synthesized by a platinum-catalyzed mono-hydrosilylation of p-DVB with chlorodimethylsilane in hexane. Kim, I-J.; Faust, R. Polym. Prepr., (Am. Chem. Soc. Div. Polym. Chem) 2000, 41(2), 1309. A styryl-POSS macromer is then prepared by corner capping reaction of incompletely condensed trisilanol (c-C5H9)7Si7O9(OH)3 with (styrylethyl)-trichlorosilane, according to the procedure reported in Haddad, T. S.; Lichtenhan, J. D. Macromolecules 1996, 29, 7302.
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(Styrylethyl)-trichlorosilane
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styryl
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trisilanol (c-C5H9)7Si7O9(OH)3
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Synthesis routes and methods III

Procedure details

1 g of the amphiphilic macromolecule reversible addition-fragmentation chain transfer agent and 80 g of deionized water were formulated into an aqueous solution as an aqueous phase, which was added and uniformly mixed with an oil phase consisting of 6 g of styrene, 12 g of p-vinyl benzene, 0.1 g of azobisisobutyronitrile and 9 g of n-octane, and prepared by an ultrasonic crasher into a miniemulsion under the effect of a high shear field. The miniemulsion was transferred to a reactor and subjected to the reaction at a temperature of 80° C. which stopped after 4 hours, and then cooled to the room temperature and discharged to yield polymeric nanocapsules with highly crosslinked shells which were formed by the polymerization of styrene and p-divinyl benzene, wherein the polymeric nanocapsules have an average diameter of 90 nm.
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Synthesis routes and methods IV

Procedure details

Divinylbenzene can be prepared by the dehydrogenation of diethylbenzene. For example, there is a description in EP 0217492 A1 that the dehydrogenation of para-diethylbenzene with a purity of 93% in the presence of an alkaline dehydrogenation catalyst at a temperature of 620° to 630° C. and at a steam to diethylbenzene ratio (hereinafter referred to as S/D ratio) of 2 to 4 (by weight) occurred at a conversion of approximately 80% to yield approximately 38% by weight of para-divinylbenzene and approximately 30% by weight of para-ethylvinylbenzene. Another description is found in Japan Kokai Tokkyo Koho No. Sho 62-45,542 (1987) that diethylbenzene was dehydrogenated to divinylbenzene at a conversion of approximately 78% with a selectivity (mol) to divinylbenzene of approximately 55% under the conditions where the inlet temperature of the catalyst layer was 620° C., the LHSV based on diethylbenzene was 1 hr-1 and the S/D ratio was 3.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(3,4-Dihydroxyphenyl)propanoyl chloride
3-(3,4-Dihydroxyphenyl)propanoyl chloride
1,4-Divinylbenzene
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3-(3,4-Dihydroxyphenyl)propanoyl chloride
1,4-Divinylbenzene
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3-(3,4-Dihydroxyphenyl)propanoyl chloride
1,4-Divinylbenzene
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3-(3,4-Dihydroxyphenyl)propanoyl chloride
1,4-Divinylbenzene
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3-(3,4-Dihydroxyphenyl)propanoyl chloride
1,4-Divinylbenzene
3-(3,4-Dihydroxyphenyl)propanoyl chloride
3-(3,4-Dihydroxyphenyl)propanoyl chloride
1,4-Divinylbenzene

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